molecular formula C17H15NO6 B5686909 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate

2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate

Cat. No. B5686909
M. Wt: 329.30 g/mol
InChI Key: GDKMSOZZJYMAOI-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate, also known as MNVPMO, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate is not fully understood. However, it is believed that 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate inhibits the activity of certain enzymes by binding to their active sites. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has been shown to have a variety of biochemical and physiological effects. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has also been shown to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate in lab experiments is that it has been shown to have inhibitory effects on the activity of certain enzymes, which may be useful in the study of enzyme kinetics and enzyme inhibition. However, one limitation of using 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate. One direction is to further investigate its mechanism of action and its effects on enzyme activity. Another direction is to study its potential applications in the treatment of diseases that are associated with oxidative stress and inflammation, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate may have potential applications in the development of new drugs and therapies for a variety of diseases.

Synthesis Methods

2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Horner-Wadsworth-Emmons reaction. The Knoevenagel condensation reaction involves the reaction between 2-methoxy-4-(2-nitrovinyl)phenyl acetic acid and 3-methoxybenzaldehyde in the presence of a base catalyst. The Horner-Wadsworth-Emmons reaction involves the reaction between 2-methoxy-4-(2-nitrovinyl)phenyl phosphonic acid and 3-methoxybenzaldehyde in the presence of a base catalyst.

Scientific Research Applications

2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has been shown to have inhibitory effects on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has also been shown to have antioxidant and anti-inflammatory properties.

properties

IUPAC Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-22-14-5-3-4-13(11-14)17(19)24-15-7-6-12(8-9-18(20)21)10-16(15)23-2/h3-11H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKMSOZZJYMAOI-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate

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